REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:11])=[C:6]([CH:10]=1)[C:7](O)=[O:8].[CH:12]([NH2:14])=O.O>CN1CCCC1=O>[Br:1][C:2]1[CH:10]=[C:6]2[C:5](=[CH:4][CH:3]=1)[N:11]=[CH:12][NH:14][C:7]2=[O:8]
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Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C(=O)O)C1)N
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Name
|
|
Quantity
|
7.25 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
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Name
|
|
Quantity
|
400 mL
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Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
150 °C
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Type
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CUSTOM
|
Details
|
stirred for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
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cooled to room temperature
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Type
|
FILTRATION
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Details
|
The resulting suspension was filtered through a sintered glass funnel
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Type
|
CUSTOM
|
Details
|
to collect the precipitate
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum for 16 hrs
|
Duration
|
16 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(NC=NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |